molecular formula C15H13ClFN3O B13908038 2-Chloro-6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinoline

2-Chloro-6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinoline

Cat. No.: B13908038
M. Wt: 305.73 g/mol
InChI Key: PWLMSUVLDIETJO-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-ethyl-8-fluoro-4-methyl-3-quinolyl)-3-methyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-6-ethyl-8-fluoro-4-methyl-3-quinolyl)-3-methyl-1,2,4-oxadiazole typically involves multi-step organic reactions. A common route might include:

    Formation of the quinoline core: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline ring.

    Functionalization: Introduction of chloro, ethyl, fluoro, and methyl groups through various substitution reactions.

    Oxadiazole ring formation: This can be achieved by reacting the quinoline derivative with appropriate reagents to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the quinoline ring or the oxadiazole ring.

    Substitution: Halogen substitution reactions are common, especially involving the chloro and fluoro groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, it might be studied for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, such compounds could be used in the development of new materials, agrochemicals, or as specialty chemicals in various applications.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-ethyl-8-fluoro-4-methyl-3-quinolyl)-3-methyl-1,2,4-oxadiazole would depend on its specific biological activity. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The oxadiazole ring might also contribute to its activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine, quinine.

    Oxadiazole derivatives: Such as furazolidone, nitrofurazone.

Uniqueness

The unique combination of the quinoline and oxadiazole rings, along with the specific substituents (chloro, ethyl, fluoro, methyl), might confer unique properties to this compound, such as enhanced biological activity or selectivity.

Properties

Molecular Formula

C15H13ClFN3O

Molecular Weight

305.73 g/mol

IUPAC Name

5-(2-chloro-6-ethyl-8-fluoro-4-methylquinolin-3-yl)-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C15H13ClFN3O/c1-4-9-5-10-7(2)12(15-18-8(3)20-21-15)14(16)19-13(10)11(17)6-9/h5-6H,4H2,1-3H3

InChI Key

PWLMSUVLDIETJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C(N=C2C(=C1)F)Cl)C3=NC(=NO3)C)C

Origin of Product

United States

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